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Introduction and Application Notes
The transition from traditional three-dimensional (3D) organoid cultures embedded in

extracellular matrix (ECM) hydrogels like Matrigel® to two-dimensional (2D) monolayer formats

presents significant advantages for research and high-throughput applications.[1][2][3][4] This

is particularly true in the fields of drug discovery, toxicology screening, and disease modeling,

where accessibility to the apical and basolateral cell surfaces, ease of imaging, and amenability

to automation are crucial.[1][2][3][4][5] A key challenge in developing these 2D systems is the

need for a defined, reproducible, and animal-free substrate that supports long-term self-

renewal and differentiation of epithelial stem cells.

Recent advancements have identified invasin, an outer membrane protein from the bacterium

Yersinia, as a novel and effective substrate for the culture of 2D organoid sheets.[2][3][4][6]

Specifically, a C-terminal fragment of invasin has been shown to mediate robust adhesion of

gut epithelial cells.[1][2][3][4][6] This interaction is mediated through the activation of multiple

β1 integrins, which is critical for epithelial cell growth and maintenance.[2][7]

The use of an invasin coating offers a fully defined, affordable, and versatile alternative to

complex, undefined basement membrane extracts like Matrigel®/BME®.[1][3][4] This system

supports the sustained, long-term expansion of primary epithelial cells from various tissues,

including human ileum, colon, and airways, as a 2D "organoid sheet".[1] These organoid

sheets maintain key physiological characteristics, including polarization, the formation of tight
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junctions, and the capacity to differentiate into mature cell types such as enterocytes, goblet

cells, Paneth cells, and enteroendocrine cells.[1][2][3][4] The 2D format is highly advantageous

for imaging, functional assays, and high-throughput screening, making it a powerful tool for

biotechnology and pharmaceutical applications.[1][2][3][4]

Key Advantages of Invasin-Coated 2D Organoid
Sheets:

Defined and Animal-Free: Provides a chemically defined and reproducible culture

environment, free from the variability and animal-derived components of traditional ECMs.[1]

[3][4]

Long-Term Expansion: Supports the sustained, multi-passage expansion of primary epithelial

cells in a 2D format.[1]

Maintained Differentiation Potential: Cultured organoid sheets retain the ability to differentiate

into all mature cell types of the native epithelium.[1][6]

Experimental Accessibility: The 2D format allows for direct and independent access to both

the apical and basolateral surfaces of the epithelial layer, which is crucial for transport,

absorption, and infection studies.[1][8]

High-Throughput Screening Compatibility: Amenable to automation and high-content

imaging, facilitating large-scale drug screening and toxicity assays.[1][5][9]

Cost-Effective: Invasin represents a more affordable alternative to Matrigel®/BME®.[1][3][4]

Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of invasin as a coating for 2D

organoid cultures.

Table 1: Adhesion of Organoid-Derived Single Cells to Different Coatings
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Coating Substrate Cell Type
Relative Light Units
(RLU) - ATP-driven
Luminescence

Standard Deviation
(n=3)

BME Colon 100,000 ± 15,000

BME Ileum 120,000 ± 20,000

Laminin521 (LN521) Colon 95,000 ± 12,000

Laminin521 (LN521) Ileum 110,000 ± 18,000

Inv192 (Y.

pseudotuberculosis)
Colon 105,000 ± 17,000

Inv192 (Y.

pseudotuberculosis)
Ileum 125,000 ± 22,000

Inv192 (Y.

enterocolitica)
Colon 110,000 ± 16,000

Inv192 (Y.

enterocolitica)
Ileum 130,000 ± 25,000

Data is representative and compiled from findings indicating that human ileum and colon

epithelial cells spontaneously adhered to culture plates coated with Invasin fragments, similar

to their adhesion to recombinant laminin521 (LN521).[1]

Table 2: 2D Growth of Organoid-Derived Cells on Different Coatings
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Coating Substrate Cell Type
Cell Count (after
specified culture
period)

Standard Deviation
(n=8)

No Coat Colon < 10,000 ± 2,000

No Coat Ileum < 10,000 ± 2,500

BME Colon 250,000 ± 40,000

BME Ileum 300,000 ± 50,000

Inv192 (Y.

pseudotuberculosis)
Colon 270,000 ± 45,000

Inv192 (Y.

pseudotuberculosis)
Ileum 320,000 ± 55,000

Inv192 (Y.

enterocolitica)
Colon 280,000 ± 48,000

Inv192 (Y.

enterocolitica)
Ileum 330,000 ± 60,000

Data is representative and based on studies that quantified the growth of colon and ileum

organoids on different coated wells, starting from 50,000 cells per well.[1]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Invasin-mediated cell adhesion signaling pathway.
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Caption: Experimental workflow for developing 2D organoid sheets.

Experimental Protocols
Protocol 1: Preparation of Invasin-Coated Culture Plates
Materials:

Recombinant Invasin protein (C-terminal fragment, e.g., Inv497)

Sterile multi-well culture plates (e.g., 96-well, 24-well, or Transwell inserts)

Phosphate-buffered saline (PBS), sterile

Bovine serum albumin (BSA)

Procedure:

Dilute the recombinant Invasin protein to a final concentration of 5 µg/mL in sterile, cold

PBS.

Add the Invasin solution to the desired culture wells, ensuring the entire surface is covered.

For a 96-well plate, use 50 µL per well.
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Incubate the plates overnight at 4°C to allow for protein adsorption to the plastic surface.

The following day, aspirate the Invasin solution from the wells.

To block non-specific cell binding, add a solution of 2% BSA in PBS to each well.

Incubate for 30 minutes at room temperature.

Aspirate the BSA solution and wash the wells twice with sterile PBS or DMEM/F12 medium

before cell seeding. The plates are now ready for use.

Protocol 2: Generation of 2D Organoid Sheets from 3D
Organoid Cultures
Materials:

Established 3D organoid cultures in Matrigel®/BME®

Cell recovery solution (e.g., Corning® Cell Recovery Solution) or Dispase

DMEM/F12 medium, ice-cold

Trypsin/EDTA (0.05%) or TrypLE™

Fetal bovine serum (FBS)

Centrifuge

Hemocytometer or automated cell counter

Invasin-coated culture plates (from Protocol 1)

Organoid growth medium

Procedure:

Aspirate the culture medium from the 3D organoid cultures.
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Add ice-cold cell recovery solution or Dispase (1:100 dilution in organoid medium) to the

wells and incubate at 37°C for 30 minutes to dissolve the Matrigel®/BME®.[2]

Mechanically disrupt the domes by pipetting up and down and transfer the organoid

suspension to a conical tube.

Wash the organoids by adding 10 mL of ice-cold DMEM/F12 and centrifuge at 600 x g for 10

minutes at 4°C.[10]

Discard the supernatant and resuspend the organoid pellet in 1 mL of 0.05% Trypsin/EDTA

or TrypLE™.

Incubate at 37°C for 5-15 minutes, with intermittent vigorous pipetting (every 2-3 minutes) to

dissociate the organoids into single cells or small clumps.[2][10]

Neutralize the trypsin by adding 10 mL of DMEM/F12 containing 10% FBS.

Centrifuge at 3,000 x g for 10 minutes at 4°C.[10]

Discard the supernatant and resuspend the cell pellet in the appropriate organoid growth

medium.

Perform a cell count.

Seed the single cells onto the pre-coated Invasin plates at a density of approximately 2 x

10^5 cells per Snapwell® (12 mm diameter) or an equivalent density for other plate formats.

[10]

Culture the cells in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days. A

confluent 2D organoid sheet should form within several days to two weeks.[1]

Protocol 3: Passaging of 2D Organoid Sheets
Materials:

Confluent 2D organoid sheets

PBS, sterile
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Trypsin/EDTA (0.05%) or TrypLE™

DMEM/F12 with 10% FBS

Fresh Invasin-coated culture plates

Procedure:

Aspirate the medium from the confluent 2D organoid sheets.

Wash the cell layer once with sterile PBS.

Add a minimal volume of Trypsin/EDTA or TrypLE™ to cover the cell surface and incubate at

37°C for 5-10 minutes, or until the cells begin to detach.

Neutralize the trypsin with DMEM/F12 containing 10% FBS.

Collect the cell suspension and gently pipette to ensure a single-cell suspension.

Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh organoid

growth medium.

The cells can then be re-plated onto freshly prepared Invasin-coated plates at a desired split

ratio (e.g., 1:4 or 1:8) for further expansion.[1] Human ileum and airway 2D cultures have

been successfully passaged weekly at a 1:8 split ratio for over 24 passages.[1]

Protocol 4: Immunofluorescence Staining of 2D
Organoid Sheets
Materials:

2D organoid sheets cultured on Transwell inserts or chamber slides

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (PBST)

Blocking solution (e.g., 2% BSA in PBST)
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Primary antibodies (e.g., against cell junction proteins like E-cadherin or ZO-1, or

differentiation markers)

Fluorescently labeled secondary antibodies

DAPI (for nuclear counterstaining)

Mounting medium

Procedure:

Gently wash the 2D organoid sheets with PBS.

Fix the cells with 4% PFA for 30 minutes at room temperature.[1]

Wash three times with PBST.

Permeabilize the cells with 1% Triton X-100 in PBS for 30 minutes at room temperature.[1]

Wash three times with PBST.

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[1]

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

Wash three times with PBST.

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking

solution for 1-2 hours at room temperature, protected from light.

Wash three times with PBST.

Mount the Transwell membrane or coverslip onto a microscope slide using mounting

medium.

Image using a confocal or fluorescence microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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